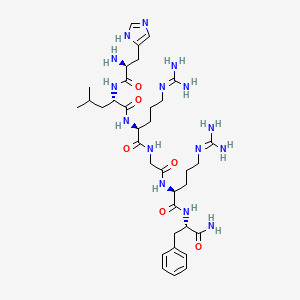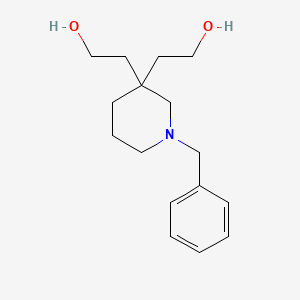
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and two ethan-1-ol groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: A simpler analog without the ethan-1-ol groups.
4-Benzylpiperidine: A structural isomer with the benzyl group at a different position.
N-Benzylpiperidine: A compound with the benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is unique due to the presence of two ethan-1-ol groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
189334-11-0 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-[1-benzyl-3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C16H25NO2/c18-11-8-16(9-12-19)7-4-10-17(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,18-19H,4,7-14H2 |
Clave InChI |
ZDHXVSJVTMNCQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





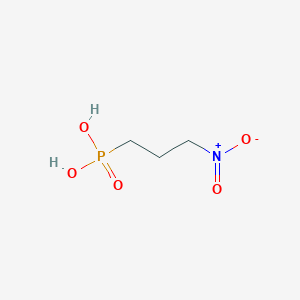
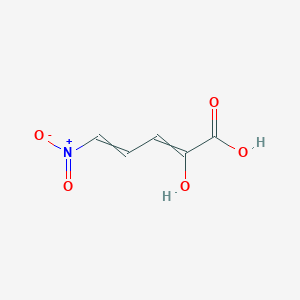



![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
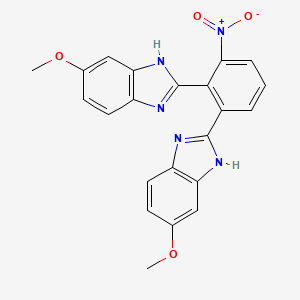
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
